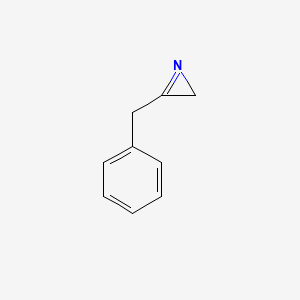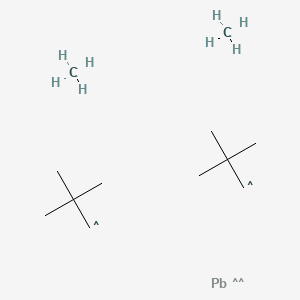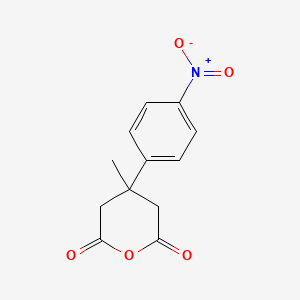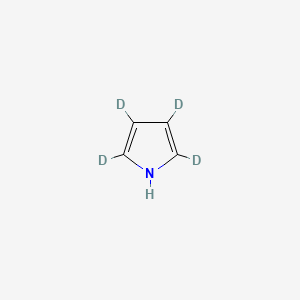
吡咯-2,3,4,5-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrole-2,3,4,5-d4 is a deuterated derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 3, 4, and 5 of the pyrrole ring. This isotopic labeling is often used in various scientific studies to trace reaction pathways and mechanisms due to the unique properties of deuterium.
科学研究应用
Pyrrole-2,3,4,5-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrrole derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
作用机制
Target of Action
Pyrrole-2,3,4,5-d4 is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to different biological activities . For instance, some pyrrole derivatives have shown more activity on kinase inhibition . The specific interaction of Pyrrole-2,3,4,5-d4 with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrrole derivatives are involved in various biochemical pathways due to their diverse biological activities . They can affect multiple pathways and have downstream effects that contribute to their overall biological activity.
Result of Action
Given the biological activities of pyrrole derivatives, it can be inferred that pyrrole-2,3,4,5-d4 may have significant effects at the molecular and cellular levels
生化分析
Biochemical Properties
Pyrrole-2,3,4,5-d4, like other pyrrole derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyrrole-2,3,4,5-d4 is not well-defined. Pyrrole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrole-2,3,4,5-d4 typically involves the deuteration of pyrrole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of Pyrrole-2,3,4,5-d4 follows similar principles but on a larger scale. The process involves the use of deuterium gas (D2) and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
化学反应分析
Types of Reactions: Pyrrole-2,3,4,5-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Pyrrole-2,3,4,5-d4 can be oxidized to form pyrrole-2,3,4,5-tetraone under specific conditions.
Reduction: Reduction reactions can convert Pyrrole-2,3,4,5-d4 to its corresponding dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.
Major Products:
Oxidation: Pyrrole-2,3,4,5-tetraone.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
相似化合物的比较
Pyrrole-2,3,4,5-d4 can be compared with other deuterated and non-deuterated pyrrole derivatives:
Pyrrole: The non-deuterated form, which is more commonly used but lacks the unique tracing capabilities of the deuterated version.
Pyrrole-2,5-d2: A partially deuterated derivative with deuterium atoms at positions 2 and 5.
Thiophene: A sulfur analog of pyrrole, which exhibits different chemical reactivity due to the presence of sulfur instead of nitrogen.
Uniqueness: Pyrrole-2,3,4,5-d4 is unique due to its complete deuteration, which provides distinct advantages in tracing studies and the development of deuterated drugs. Its isotopic labeling allows for precise tracking and analysis in various scientific applications.
属性
IUPAC Name |
2,3,4,5-tetradeuterio-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=C1[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B579716.png)
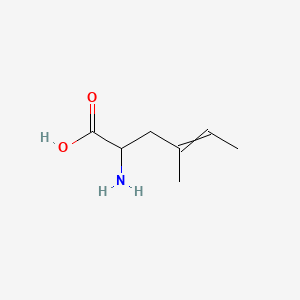
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)
![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)
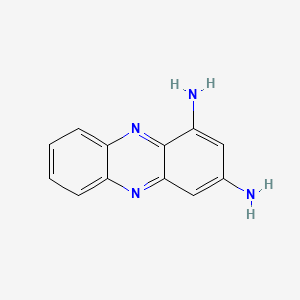
![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
![(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione](/img/structure/B579725.png)
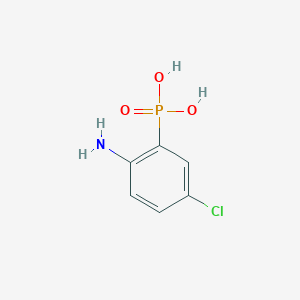
![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
